(S)-2-Benzylmorpholine

Description

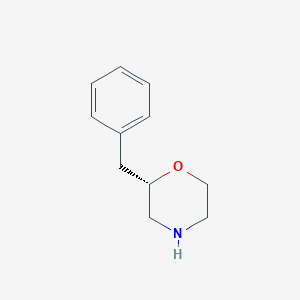

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Benzylmorpholine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to bioactive molecules and its utility as a versatile synthetic intermediate have positioned it as a key building block in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereostructure, synthesis, and applications of this compound, offering insights for researchers engaged in the exploration of new chemical entities.

Molecular Structure and Stereochemistry

This compound possesses a morpholine ring substituted at the 2-position with a benzyl group. The "S" designation indicates the stereochemical configuration at the chiral center, C2. This specific spatial arrangement is crucial for its biological activity and its interactions with chiral targets such as enzymes and receptors.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the benzyl group can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Figure 1: 2D and partial 3D representation of the this compound structure.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physical and spectroscopic properties of this compound are not extensively reported in publicly available literature. The information presented here is a consolidation of data from various commercial suppliers and predicted values. Researchers should verify these properties with their own analytical data.

| Property | Value | Source |

| CAS Number | 947687-18-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 177.24 g/mol | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Boiling Point | Predicted: 303.2 ± 27.0 °C | --INVALID-LINK-- |

| Density | Predicted: 1.117 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa | Predicted: 14.36 ± 0.10 | --INVALID-LINK-- |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and methanol; limited solubility in water. | --INVALID-LINK-- |

Spectroscopic Data:

-

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in mass spectrometry-based identification.[1] For example, the predicted CCS for the [M+H]⁺ adduct is 138.9 Ų.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of both aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹).

Synthesis of this compound

The synthesis of chiral 2-substituted morpholines, including this compound, is an active area of research. Several synthetic strategies have been developed to achieve high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

A prominent method for the enantioselective synthesis of 2-substituted morpholines involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[2][3][4][5] This approach utilizes a chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand, to stereoselectively deliver hydrogen to the double bond.

Figure 2: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol (General):

-

Catalyst Preparation: The chiral rhodium catalyst is prepared in situ by mixing the rhodium precursor with the chiral bisphosphine ligand in a suitable solvent under an inert atmosphere.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in an appropriate solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the reactor, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched 2-substituted morpholine.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands with large bite angles have been shown to be particularly effective in this transformation.[2][3][4][5]

Synthesis from Allylbenzene and Resolution

An earlier reported synthesis of racemic 2-benzylmorpholine starts from allylbenzene.[6] The racemic mixture is then resolved into its individual enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.

Figure 3: Flowchart for the synthesis of this compound via resolution.

This classical approach, while effective, can be less efficient than asymmetric synthesis in terms of overall yield of the desired enantiomer.

Applications in Drug Development and Research

This compound and its derivatives are valuable scaffolds in the design of new therapeutic agents, primarily due to the favorable pharmacokinetic properties of the morpholine ring.

Norepinephrine Transporter (NET) Imaging Agents

A significant application of this compound derivatives is in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of the norepinephrine transporter (NET).[7][8][9] The NET plays a crucial role in regulating norepinephrine levels in the brain and peripheral nervous system, and its dysfunction is implicated in various neuropsychiatric disorders.

Derivatives of this compound, such as (S,S)-2-[α-(2-iodophenoxy)benzyl]morpholine, have been synthesized and evaluated as selective NET imaging agents.[7] These radiolabeled compounds allow for the non-invasive visualization and quantification of NET density in the living brain, providing valuable tools for understanding disease pathology and for the development of new treatments.

Appetite Suppressants

Racemic 2-benzylmorpholine, a structural isomer of the anorectic drug phenmetrazine, has been investigated as an appetite suppressant.[6] Studies have shown that the appetite-suppressing activity resides primarily in the (+)-enantiomer. This highlights the importance of stereochemistry in the pharmacological activity of this class of compounds.

Building Block for Bioactive Molecules

The this compound core is a versatile starting material for the synthesis of a wide range of more complex molecules with potential biological activity. Its secondary amine can be readily functionalized, and the benzyl group can be modified or replaced to explore structure-activity relationships.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its stereodefined structure and the favorable properties of the morpholine moiety make it an attractive scaffold for the design of novel therapeutic and diagnostic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, ongoing research into the synthesis and application of its derivatives continues to expand our understanding of its chemical and biological properties. As new synthetic methodologies emerge, the accessibility and utility of this compound and related compounds are expected to grow, paving the way for the discovery of new and improved medicines.

References

- 1. PubChemLite - 2-benzylmorpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 6. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-Benzylmorpholine from Allylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of synthetic pathways for producing (S)-2-benzylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry, starting from the readily available precursor, allylbenzene. We will explore two primary strategies: a classical approach involving the synthesis of a racemic mixture followed by chiral resolution, and a more direct asymmetric synthesis designed to selectively yield the desired (S)-enantiomer. This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying chemical principles that guide these synthetic choices.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of chirality, particularly at the C-2 position, can significantly impact a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. This compound, an isomer of the appetite suppressant phenmetrazine, has been investigated for its own pharmacological activities.[1] The ability to synthesize this compound in an enantiomerically pure form is therefore of considerable importance for further research and development.

This guide will detail two distinct and viable synthetic pathways starting from allylbenzene.

Pathway 1: Racemic Synthesis and Chiral Resolution

This classical and robust approach first involves the synthesis of racemic 2-benzylmorpholine, followed by the separation of the enantiomers. This pathway is often favored for its reliability and scalability.

Overall Synthetic Strategy

The synthesis proceeds in three main steps:

-

Epoxidation of allylbenzene to yield 1-phenyl-2,3-epoxypropane.

-

Ring-opening of the epoxide with ethanolamine to form the key amino alcohol intermediate.

-

Cyclization of the amino alcohol under acidic conditions to afford racemic 2-benzylmorpholine.

-

Chiral Resolution of the racemate to isolate the desired (S)-enantiomer.

Figure 1: Overall workflow for the racemic synthesis and resolution of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2,3-epoxypropane (Allylbenzene Oxide)

The epoxidation of the terminal double bond of allylbenzene can be efficiently achieved using a peroxy acid, such as peroxyacetic acid. This reaction proceeds via a concerted mechanism, adding an oxygen atom across the double bond.[2]

-

Materials:

-

Allylbenzene

-

Peracetic acid (in acetic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve allylbenzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of peracetic acid (1.1 eq) in acetic acid dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-2,3-epoxypropane, which can be purified by vacuum distillation.

-

Step 2: Synthesis of N-(2-hydroxyethyl)-1-phenyl-2-propanamine

The synthesized epoxide undergoes nucleophilic ring-opening upon reaction with an amine. The use of ethanolamine provides the necessary structural components for the subsequent cyclization to the morpholine ring. The reaction is typically carried out under basic conditions, favoring the attack of the nucleophile at the less sterically hindered terminal carbon of the epoxide.[3]

-

Materials:

-

1-Phenyl-2,3-epoxypropane

-

Ethanolamine

-

Methanol

-

-

Procedure:

-

In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve 1-phenyl-2,3-epoxypropane (1.0 eq) in methanol.

-

Add an excess of ethanolamine (3.0 eq).

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent and excess ethanolamine under reduced pressure.

-

The resulting crude N-(2-hydroxyethyl)-1-phenyl-2-propanamine can be used in the next step without further purification.

-

Step 3: Synthesis of Racemic 2-Benzylmorpholine

The final ring-closure is an acid-catalyzed intramolecular cyclization (dehydration) of the amino alcohol. Protic acids like sulfuric acid are commonly employed to protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary amine to form the morpholine ring.

-

Materials:

-

N-(2-hydroxyethyl)-1-phenyl-2-propanamine

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

To the crude N-(2-hydroxyethyl)-1-phenyl-2-propanamine from the previous step, add concentrated sulfuric acid (2.0 eq) cautiously while cooling in an ice bath.

-

Heat the mixture at 100-110 °C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH > 10 with a cold sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude racemic 2-benzylmorpholine can be purified by vacuum distillation.

-

Step 4: Chiral Resolution of Racemic 2-Benzylmorpholine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(-)-Dibenzoyltartaric acid is an effective resolving agent for this purpose. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[4][5]

-

Materials:

-

Racemic 2-benzylmorpholine

-

L-(-)-Dibenzoyltartaric acid

-

Methanol

-

Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve racemic 2-benzylmorpholine (1.0 eq) in warm methanol.

-

In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (0.5 eq) in warm methanol.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the enantiomers.

-

To liberate the free amine, dissolve the crystalline salt in water and basify with a sodium hydroxide solution.

-

Extract the enantiomerically enriched 2-benzylmorpholine with diethyl ether.

-

Dry the organic layer, filter, and concentrate to obtain the desired enantiomer.

-

The enantiomeric excess (ee) should be determined using chiral HPLC or by measuring the specific rotation. The mother liquor contains the other enantiomer, which can be recovered and racemized for reuse if desired.

-

| Step | Product | Typical Yield |

| 1 | 1-Phenyl-2,3-epoxypropane | 75-85% |

| 2 | N-(2-hydroxyethyl)-1-phenyl-2-propanamine | 80-90% |

| 3 | Racemic 2-Benzylmorpholine | 60-70% |

| 4 | This compound | ~40% (from racemate) |

Pathway 2: Asymmetric Synthesis via Sharpless Dihydroxylation

This pathway aims to introduce the desired stereochemistry early in the synthesis, avoiding the need for a final resolution step and the associated loss of 50% of the material. The key step is the Sharpless asymmetric dihydroxylation of allylbenzene to create a chiral diol.[6][7]

Overall Synthetic Strategy

-

Asymmetric Dihydroxylation of allylbenzene to produce (1R,2R)-1-phenylpropane-1,2-diol.

-

Conversion to a Chiral Amino Alcohol through a series of functional group transformations.

-

Cyclization to yield this compound.

Figure 2: General workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation of Allylbenzene

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used to produce the (R,R)-diol from terminal alkenes.[8][9]

-

Materials:

-

Allylbenzene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

-

Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent and stir until the solids are mostly dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add allylbenzene (1.0 eq) to the stirred mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for 1 hour at room temperature.

-

Add ethyl acetate and stir for another 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (1R,2R)-1-phenylpropane-1,2-diol by flash column chromatography.

-

Step 2: Conversion of the Chiral Diol to (S)-2-Amino-1-phenylpropan-1-ol

This multi-step conversion involves selective protection of the hydroxyl groups, conversion of one hydroxyl into a leaving group, displacement with an azide, and subsequent reduction.

-

Procedure Outline:

-

Selective Protection: The primary alcohol can be selectively protected, for example, as a silyl ether.

-

Activation: The secondary alcohol is then activated by converting it into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: The leaving group is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry.

-

Reduction and Deprotection: The azide is reduced to the primary amine (e.g., using H₂/Pd-C or LiAlH₄), and the protecting group on the other hydroxyl is removed to yield the desired chiral amino alcohol.

-

Step 3: Synthesis of this compound

The final steps involve alkylation of the chiral amino alcohol with a 2-carbon electrophile followed by cyclization.

-

Procedure Outline:

-

N-Alkylation: The primary amine of (S)-2-amino-1-phenylpropan-1-ol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the N-(2-hydroxyethyl) group.

-

Cyclization: The resulting N-substituted amino alcohol is then cyclized under acidic conditions, similar to Pathway 1, to yield this compound.

-

| Step | Product | Typical Yield | Typical ee |

| 1 | (1R,2R)-1-Phenylpropane-1,2-diol | 80-95% | >95% |

| 2 | (S)-2-Amino-1-phenylpropan-1-ol | (Multi-step) | >95% |

| 3 | This compound | (Multi-step) | >95% |

Conclusion

This guide has detailed two robust synthetic pathways to obtain the valuable chiral building block, this compound, from the simple starting material, allylbenzene. The choice between the racemic synthesis with subsequent resolution and the asymmetric synthesis will depend on factors such as the scale of the synthesis, the availability of specialized reagents and equipment, and the desired overall efficiency. Both routes, when executed with care, provide access to the enantiomerically pure target molecule, enabling further exploration of its potential in medicinal chemistry and drug development.

References

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vapourtec.com [vapourtec.com]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. US Pat 4,731,482 Process for the Preparation of Phenylpropanones [chemistry.mdma.ch]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Physical and chemical properties of 2-benzylmorpholine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Benzylmorpholine

Introduction

2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. As a structural isomer of the well-known stimulant and anorectic agent phenmetrazine, it has been a focal point for the development of novel therapeutics, particularly in the area of appetite suppression.[1] Unlike phenmetrazine, 2-benzylmorpholine has been investigated for its potential to induce satiety without the associated stimulant side effects, a highly desirable profile for weight management therapies.[2] Its core structure, featuring a morpholine ring attached to a benzyl group, provides a versatile scaffold for chemical modification, making it a valuable building block for drug discovery programs targeting the central nervous system. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of 2-benzylmorpholine are crucial for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for some properties like melting and boiling points are not extensively published, we can infer characteristics from its structure and data from closely related compounds.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-benzylmorpholine | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| CAS Number | 131887-48-4 (racemate); 87955-28-0 | [3][4] |

| Appearance | Reported as a solid or a colorless to yellow liquid. | [5] |

| Boiling Point | Estimated: ~160-170 °C. The related isomer, 3-benzylmorpholine, has a boiling point of 162-164 °C.[6] | N/A |

| Melting Point | The parent compound, morpholine, has a melting point of -5 to -7 °C.[7] As a solid, the melting point of 2-benzylmorpholine would be higher. | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and benzene, similar to 3-benzylmorpholine.[6] | N/A |

| pKa | Estimated: ~8.3-8.5. The pKa of the parent morpholine is 8.33.[7] The benzyl group is not expected to significantly alter the basicity of the nitrogen atom. | N/A |

| XLogP3-AA | 1.4 | [3] |

Synthesis and Chiral Resolution

The synthesis of 2-benzylmorpholine has been reported from allylbenzene, a readily available starting material. The process involves a multi-step sequence that constructs the morpholine ring.[1] Given the chiral center at the 2-position, resolution of the racemic mixture is critical, as the pharmacological activity has been shown to reside primarily in the (+)-enantiomer.[1]

Synthetic Pathway from Allylbenzene

The synthesis proceeds through three key transformations:

-

Epoxidation: Allylbenzene is first converted to 2-benzyloxirane. This is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

-

Ring-Opening: The epoxide is then opened by reaction with ethanolamine-O-sulfate. This step introduces the nitrogen and oxygen atoms required for the morpholine ring.

-

Cyclization: The final ring closure is effected by treatment with a base, such as sodium hydroxide, to yield racemic 2-benzylmorpholine.

Caption: Synthetic pathway from allylbenzene to 2-benzylmorpholine.

Representative Synthetic Protocol

The following protocol is a representative example based on the published transformation.[1]

-

Step 1: Epoxidation of Allylbenzene.

-

To a stirred solution of allylbenzene (1.0 eq) and a buffer such as sodium bicarbonate in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with aqueous sodium sulfite and sodium bicarbonate solutions. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxirane.

-

-

Step 2: Ring-Opening and Cyclization.

-

React the crude 2-benzyloxirane (1.0 eq) with ethanolamine-O-sulfate (~1.2 eq) in a suitable solvent system.

-

Upon completion of the ring-opening, add a strong base such as sodium hydroxide to induce cyclization.

-

Heat the reaction mixture as necessary to drive the cyclization to completion.

-

After cooling, perform an aqueous workup and extract the product into an organic solvent.

-

Purify the crude product by column chromatography or distillation to obtain racemic 2-benzylmorpholine.

-

Chiral Resolution

The separation of the enantiomers is crucial for pharmacological studies. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[1]

-

Method: React the racemic 2-benzylmorpholine with a chiral acid, such as (+)- or (-)-dibenzoyltartaric acid, in a suitable solvent (e.g., ethanol).

-

Separation: The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.

-

Liberation: The separated diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free, enantiomerically pure 2-benzylmorpholine.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-benzylmorpholine is dominated by the secondary amine within the morpholine ring. This nitrogen is nucleophilic and can readily undergo a variety of chemical transformations, making it a versatile scaffold for creating libraries of derivatives.

N-Alkylation

The secondary amine can be alkylated to form tertiary amines. The choice of alkylating agent, base, and solvent is critical for achieving good yields.

-

Representative Protocol for N-Alkylation:

-

Dissolve 2-benzylmorpholine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide) (1.1 eq) to the mixture.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the N-alkylated product.[8]

-

N-Acylation

Reaction with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically rapid and high-yielding.

-

Representative Protocol for N-Acylation:

-

Dissolve 2-benzylmorpholine (1.0 eq) in a solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05 eq).

-

Allow the reaction to warm to room temperature and stir until complete.

-

Perform an aqueous workup, washing with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to yield the N-acylated product, which can be further purified by crystallization or chromatography.

-

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-benzylmorpholine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure.[9][10]

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~7.20 - 7.40 | Aromatic protons (5H, multiplet) |

| ~3.80 - 4.00 | -O-CH₂- protons (morpholine ring, multiplet) |

| ~2.60 - 3.10 | -N-CH₂- and -CH- protons (morpholine ring, multiplet) and Benzyl -CH₂- protons (doublet of doublets) |

| ~1.80 - 2.00 | -NH- proton (broad singlet) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | Aromatic quaternary carbon |

| ~126 - 130 | Aromatic CH carbons |

| ~70 - 72 | -O-CH₂- carbons |

| ~55 - 58 | -CH- carbon (at position 2) |

| ~46 - 48 | -N-CH₂- carbon |

| ~40 - 42 | Benzyl -CH₂- carbon |

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 - 3400 | N-H stretch (secondary amine) |

| ~3030 | Aromatic C-H stretch |

| ~2850 - 2960 | Aliphatic C-H stretch |

| ~1600, ~1495 | Aromatic C=C bending |

| ~1115 | C-O-C stretch (ether) |

| ~700, ~750 | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion ([M+H]⁺): m/z 178.12[11]

-

Common Fragments: Loss of the benzyl group (m/z 91) and fragmentation of the morpholine ring.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity, 2-benzylmorpholine may benefit from derivatization prior to GC-MS analysis to improve peak shape and volatility.[12][13]

-

Representative GC-MS Protocol (Derivatized):

-

Derivatization: React the sample with an acylating agent (e.g., trifluoroacetic anhydride) to cap the secondary amine.

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[14]

-

Carrier Gas: Helium at a constant flow of ~1-2 mL/min.[13]

-

Injector: Set to 250 °C with a split injection.[13]

-

Oven Program: Start at a low temperature (e.g., 100-120 °C), hold, then ramp at 10-20 °C/min to a final temperature of ~300 °C.[13][15]

-

MS Detector: Use Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-500.[14]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for purity analysis.

-

Representative HPLC Protocol:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or phosphoric acid to ensure good peak shape for the basic analyte.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Caption: A typical analytical workflow for 2-benzylmorpholine.

Applications in Drug Development

Appetite Suppression

The primary therapeutic interest in 2-benzylmorpholine is its activity as an appetite suppressant. Studies have shown that the racemate can effectively reduce food intake.[1] The proposed mechanism is through a sympathomimetic action, where it mimics or promotes the release of norepinephrine in the hypothalamus, a key brain region controlling feeding behavior.[2][17] This increase in noradrenergic signaling leads to a feeling of satiety and reduced hunger. A significant finding is that this anorectic effect appears to be separated from the central nervous system stimulation that is characteristic of related compounds like phenmetrazine.[1]

Norepinephrine Transporter (NET) Ligand

The sympathomimetic effects of 2-benzylmorpholine are consistent with its role as a ligand for the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby terminating its signal.[18] Inhibitors of NET, such as reboxetine (which also contains a 2-substituted morpholine moiety), increase the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic activity is the basis for their use as antidepressants and for treating conditions like ADHD.[18][19] 2-Benzylmorpholine and its derivatives are therefore valuable probes for studying NET function and as lead compounds for developing novel NET inhibitors.[18]

Caption: Inhibition of NET by 2-benzylmorpholine increases synaptic norepinephrine.

Safety and Handling

2-Benzylmorpholine is classified as a hazardous substance and requires careful handling in a laboratory setting.

| GHS Hazard Information | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[3]

Storage and Handling: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Benzylmorpholine is a pharmacologically important molecule with a well-established role as an appetite suppressant and significant potential as a scaffold for norepinephrine transporter inhibitors. Its synthesis from common starting materials and the nucleophilic nature of its secondary amine allow for extensive derivatization, facilitating structure-activity relationship (SAR) studies. While some specific physical data points require further experimental determination, its chemical behavior and analytical profiles are well-understood based on the principles of morpholine chemistry. This guide provides a solid technical foundation for scientists engaged in the research and development of 2-benzylmorpholine and its analogs for therapeutic applications.

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzylmorpholine - CAS:87955-28-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. (R)-2-Benzylmorpholine 95% | CAS: 131887-51-9 | AChemBlock [try.achemblock.com]

- 6. chembk.com [chembk.com]

- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - 2-benzylmorpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 12. benchchem.com [benchchem.com]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. scholars.direct [scholars.direct]

- 16. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Drug Insight: appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to (S)-2-Benzylmorpholine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(S)-2-Benzylmorpholine is a chiral heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. As a structural isomer of the well-known stimulant phenmetrazine, 2-benzylmorpholine has been a foundational molecule in the exploration of central nervous system (CNS) agents, particularly for appetite suppression.[1] Its true value, however, extends beyond this initial discovery. The rigid, chiral morpholine scaffold has proven to be a versatile building block for developing highly selective ligands for critical neurological targets, most notably the norepinephrine transporter (NET).[2] Consequently, derivatives of this compound are now crucial tools in neuroscience research, including advanced diagnostic imaging techniques like Positron Emission Tomography (PET).[2]

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. It consolidates essential data on its chemical identifiers and physicochemical properties, details a robust laboratory-scale synthesis and chiral resolution protocol, and explores its key applications, grounding all information in authoritative scientific literature.

Core Identifiers and Physicochemical Properties

Precise identification is critical when working with chiral molecules. The properties of a single enantiomer can differ significantly from its mirror image or the racemic mixture. The identifiers for this compound, its corresponding (R)-enantiomer, and the racemate are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound | (R)-2-Benzylmorpholine | (±)-2-Benzylmorpholine (Racemate) |

| CAS Number | 947687-18-5 | 131887-51-9 | 131887-48-4[3] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₅NO[3] |

| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 177.24 g/mol [3] |

| IUPAC Name | (2S)-2-Benzylmorpholine | (2R)-2-Benzylmorpholine | 2-Benzylmorpholine[3] |

| SMILES | C1CO--INVALID-LINK--CC2=CC=CC=C2 | C1CO--INVALID-LINK--CC2=CC=CC=C2 | C1COC(CN1)CC2=CC=CC=C2[3] |

| InChIKey | YZFCMGWCEXUGFX-QFIPXVFZSA-N | YZFCMGWCEXUGFX-HNNXBMFYSA-N | YZFCMGWCEXUGFX-UHFFFAOYSA-N[3] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Description | Source / Comment |

| Physical Form | Solid | Commercial supplier data |

| Predicted Boiling Point | 284.1 ± 15.0 °C | LookChem[4] |

| Predicted pKa | 8.97 ± 0.40 (most basic) | LookChem[4] |

| XLogP3 | 1.4 | PubChem[3] |

| ¹H NMR (CDCl₃) | δ ~7.20-7.40 (m, 5H, Ar-H), 3.95 (m, 1H), 3.85 (m, 1H), 3.65 (m, 1H), 3.00 (m, 1H), 2.60-2.90 (m, 4H), 1.90 (br s, 1H, NH). | Representative data. Enantiomers are indistinguishable by NMR in achiral solvents. |

| Mass Spectrometry | Exact Mass: 177.1154; Expected [M+H]⁺: 178.1226 | PubChem[3] |

| Optical Rotation | The biologically active appetite suppressant is the dextrorotatory (+)-enantiomer. The absolute configuration ((S) or (R)) of the (+)-enantiomer is not definitively specified in the primary literature.[1] | It is a common, though not universal, observation that S-configured amines are dextrorotatory.[5] However, this correlation must be confirmed experimentally for each compound.[2][6] |

Synthesis and Chiral Resolution

The most common and well-documented route to enantiomerically pure 2-benzylmorpholine involves the synthesis of the racemate followed by classical chemical resolution.[1] This approach is both practical for laboratory scale and illustrative of fundamental organic chemistry principles.

Synthesis of Racemic 2-Benzylmorpholine

The synthesis begins with the readily available starting material, allylbenzene. The key steps involve the formation of an epoxide, followed by ring-opening and subsequent cyclization.

Caption: Synthesis workflow for racemic 2-benzylmorpholine.

Experimental Protocol 1: Synthesis of Racemic 2-Benzylmorpholine

This protocol is based on the method reported by Brown et al. (1990). Researchers should consult the original publication for full context.[1][7]

Step 1: Epoxidation of Allylbenzene

-

To a solution of allylbenzene in a suitable solvent system (e.g., aqueous acetone), add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C. The reaction proceeds via a bromohydrin intermediate.

-

After the reaction is complete (monitored by TLC), add a solution of sodium hydroxide (NaOH) to promote in-situ epoxidation via intramolecular Williamson ether synthesis.

-

Extract the resulting oxirane (1-benzyl-2,3-epoxypropane) into an organic solvent (e.g., diethyl ether), wash, dry, and concentrate under reduced pressure.

-

Expert Insight: The use of NBS in an aqueous medium is a classic method for halohydrin formation, regioselectively placing the hydroxyl group at the more substituted carbon. The subsequent base-induced cyclization is a highly efficient way to form the epoxide.

-

Step 2: Ring Opening and Cyclization

-

React the crude oxirane from the previous step with ethanolamine-O-sulfate. This reagent serves as a stable precursor for ethanolamine. The reaction opens the epoxide to form an amino alcohol intermediate.

-

Add sodium hydroxide to the reaction mixture. This serves two purposes: it neutralizes the reaction and, more importantly, catalyzes the final ring-closure to form the morpholine ring.

-

Purify the resulting crude 2-benzylmorpholine by distillation or column chromatography to yield the racemate as the free base.

-

Trustworthiness: Each step of this synthesis can be monitored using standard techniques like Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the final racemic product should be confirmed by ¹H NMR and Mass Spectrometry, comparing the data to established literature values.

-

Chiral Resolution

With the racemate in hand, the next critical step is the separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. For a basic compound like 2-benzylmorpholine, a chiral acid is the ideal choice.

Experimental Protocol 2: Resolution with (+)-Dibenzoyl-D-tartaric Acid

-

Dissolve the racemic 2-benzylmorpholine in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, in the same solvent, warming if necessary.[8]

-

Slowly add the acid solution to the amine solution. A precipitate (the diastereomeric salt) should begin to form.

-

Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to maximize the crystallization of the less soluble diastereomer.

-

Expert Insight: The choice of solvent is crucial. The goal is to find a solvent in which the two diastereomeric salts have a significant solubility difference, allowing one to crystallize selectively while the other remains in the mother liquor.[8] This often requires empirical screening of different solvents.

-

-

Isolate the crystalline salt by filtration and wash with a small amount of cold solvent. This salt is now enriched in one enantiomer.

-

To recover the free amine, dissolve the salt in water and basify the solution (e.g., with 2M NaOH) to a pH > 10.

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically enriched 2-benzylmorpholine.

-

The enantiomer remaining in the mother liquor from step 5 can be recovered by a similar basification and extraction process.

-

Trustworthiness: The success of the resolution is quantified by measuring the enantiomeric excess (e.e.) of the product. This is a self-validating system. The primary method for this is chiral High-Performance Liquid Chromatography (HPLC). Alternatively, measuring the specific optical rotation with a polarimeter and comparing it to the literature value for the pure enantiomer provides a measure of optical purity. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high e.e.

-

Applications in Research and Drug Development

The this compound scaffold is valuable in two primary areas: as a pharmacologically active agent itself and as a foundational structure for developing other advanced molecules.

Caption: Key application areas for the this compound scaffold.

Appetite Suppressant Activity

The initial therapeutic interest in this molecule was as a non-stimulant appetite suppressant.[1] Pharmacological studies in the 1990s demonstrated that:

-

Racemic 2-benzylmorpholine effectively suppresses appetite.[1]

-

The anorectic activity resides specifically in the dextrorotatory (+)-enantiomer .[1]

-

Unlike its structural isomer phenmetrazine and other drugs like amphetamine, 2-benzylmorpholine did not produce undesirable stimulant side effects.[1]

This discovery was significant as it decoupled the therapeutic anorectic effect from CNS stimulation, highlighting the potential for safer weight-management drugs. However, further studies showed that tolerance to the appetite-suppressing effect developed during chronic dosing, which limited its further clinical development for this indication.[1]

Scaffold for Norepinephrine Transporter (NET) Ligands

Perhaps the most enduring legacy of this compound is its role as a privileged scaffold for targeting the norepinephrine transporter (NET). The NET is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft and is a key target for treating depression and other neurological disorders.[2]

-

Reboxetine: The antidepressant drug Reboxetine is a more complex derivative built upon the 2-benzylmorpholine core. The (S,S)-enantiomer of reboxetine is the more potent NET inhibitor.[4]

-

PET Imaging Agents: The high affinity and selectivity of this scaffold have been leveraged to develop radiolabeled ligands for imaging the NET in the brain and heart using PET and SPECT.[2] Molecules like (S,S)-2-[α-(2-(2-[¹⁸F]Fluoroethoxy)phenoxy)benzyl]morpholine ((S,S)-[¹⁸F]FRB) allow researchers to non-invasively quantify NET density in living subjects, providing invaluable insights into conditions like depression, ADHD, and cardiac diseases.[2]

Safety and Handling

As a research chemical, this compound and its related compounds should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification (Racemate): The racemic mixture is classified with the GHS07 pictogram (irritant).[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a molecule of dual importance. It is a historically significant compound in the quest for safer, non-stimulant appetite suppressants, and it remains a highly relevant and powerful scaffold in modern medicinal chemistry. Its utility in the design of selective NET inhibitors, particularly for advanced neuroimaging applications, underscores the enduring value of this chiral building block. For researchers in drug discovery and neuroscience, a thorough understanding of its synthesis, stereochemistry, and biological profile is essential for leveraging its full potential in the development of next-generation therapeutics and diagnostic tools.

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. amherst.edu [amherst.edu]

- 7. deepdyve.com [deepdyve.com]

- 8. benchchem.com [benchchem.com]

Biological activities of morpholine derivatives

An In-Depth Technical Guide to the Biological Activities of Morpholine Derivatives

Abstract

The morpholine ring, a six-membered heterocyclic motif containing nitrogen and oxygen atoms, is recognized as a privileged pharmacophore in medicinal chemistry.[1][2] Its unique physicochemical and metabolic properties, coupled with its synthetic accessibility, have established it as a foundational scaffold in modern drug discovery.[3] Morpholine derivatives exhibit an extensive range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5] The ability of the morpholine moiety to enhance molecular potency, modulate pharmacokinetic profiles, and engage in critical interactions with biological targets like protein kinases makes it a subject of intense investigation.[1][2] This guide provides a comprehensive technical overview of the principal biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Morpholine, or tetrahydro-1,4-oxazine, is an organic chemical compound prized in drug design for its remarkable versatility.[1] Its status as a "privileged structure" stems from its capacity to serve as a versatile scaffold that, when appropriately substituted, can interact with a wide array of biological targets to elicit desired therapeutic responses.[2][3]

Several key attributes contribute to its prominence:

-

Advantageous Physicochemical Properties: The morpholine ring possesses a weakly basic nitrogen atom, which imparts a pKa value that can enhance aqueous solubility and facilitate permeability across biological membranes, including the blood-brain barrier.[6][7]

-

Improved Pharmacokinetics: Incorporation of a morpholine ring into a drug candidate often improves its metabolic stability and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[3][7] This can lead to enhanced bioavailability and a more favorable clearance rate.[7]

-

Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in crucial hydrophobic and molecular interactions with target proteins, such as kinases.[1][4]

-

Synthetic Versatility: As a readily accessible synthetic building block, the morpholine moiety can be incorporated into lead compounds through various established synthetic methodologies.[3][8]

Key Biological Activities and Mechanisms of Action

The structural and electronic features of the morpholine ring enable its derivatives to exhibit a broad spectrum of biological activities. The following sections detail the most significant of these, focusing on the underlying mechanisms and experimental validation.

Anticancer Activity

The development of novel anticancer agents is a primary focus of morpholine-related research.[9] Derivatives have shown efficacy against numerous cancer cell lines by targeting key pathways involved in cell proliferation, survival, and angiogenesis.[10][11]

Mechanism of Action (MOA): A predominant mechanism for the anticancer effects of morpholine derivatives is the inhibition of protein kinases, particularly within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][12] This pathway is frequently overactivated in cancer, promoting cell growth and survival. Morpholine-containing compounds have been designed to fit into the ATP-binding pocket of these kinases, disrupting their function.[13] Other targeted mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block tumor angiogenesis, interference with Bcl-2 family proteins to induce apoptosis, and inhibition of topoisomerase II to prevent DNA replication.[10][11][14]

Structure-Activity Relationship (SAR): SAR studies have revealed that the anticancer activity is highly dependent on the nature and position of substituents on both the morpholine ring and any associated scaffolds. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity.[13] In a series of morpholine-benzimidazole-oxadiazole hybrids targeting VEGFR-2, the presence of dichloro-substituents on a phenyl ring significantly enhanced binding affinity and inhibitory potency.[11]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Target Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| AK-3 | MCF-7 (Breast) | Apoptosis Induction (Bcl-2) | 6.44 ± 0.29 | [10] |

| AK-10 | A549 (Lung) | Apoptosis Induction (Bcl-2) | 8.55 ± 0.67 | [15] |

| AK-10 | SHSY-5Y (Neuroblastoma) | Apoptosis Induction (Bcl-2) | 3.36 ± 0.29 | [15] |

| Compound 5h | HT-29 (Colon) | VEGFR-2 Inhibition | 3.103 ± 0.979 | [11] |

| Compound M5 | MDA-MB-231 (Breast) | Topoisomerase II | 81.92 (µg/mL) |[14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The causality behind this choice rests on its reliability and direct correlation between mitochondrial metabolic activity (the conversion of MTT to formazan) and the number of viable cells.

-

Cell Culture: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

Antimicrobial Activity

Morpholine derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[16][17] This makes them attractive scaffolds for developing new agents to combat antimicrobial resistance.

Mechanism of Action (MOA): The mechanisms are diverse. In fungi, morpholine-based drugs like amorolfine inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, by targeting enzymes such as sterol reductase and sterol isomerase.[18] In bacteria, the oxazolidinone class of antibiotics, which can incorporate morpholine-like structures, inhibit the initiation of protein synthesis by binding to the bacterial ribosome.[19] For Mycobacterium tuberculosis, certain derivatives act as potent inhibitors of DprE1, an enzyme essential for cell wall synthesis.[4]

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of C2-Functionalized Morpholines: A Technical Guide for Drug Discovery Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2][3][4] Specifically, the introduction of stereochemically defined functionality at the C2 position of the morpholine ring can profoundly influence a molecule's interaction with its biological target, making the development of robust enantioselective synthetic methods a critical endeavor for researchers in drug development.[5][6] This guide provides an in-depth analysis of key, field-proven strategies for the enantioselective synthesis of C2-functionalized morpholines, focusing on the causal logic behind experimental choices and providing actionable protocols for implementation in the laboratory.

Strategic Approaches to Asymmetric C2-Functionalization

The enantioselective construction of the C2-substituted morpholine core can be broadly categorized into three main strategies: asymmetric cyclization of acyclic precursors, and the functionalization of a pre-formed morpholine or dehydromorpholine ring. Each approach presents a unique set of advantages and challenges, and the optimal choice is often dictated by the desired substitution pattern and the availability of starting materials.

Organocatalytic Asymmetric α-Functionalization and Cyclization

A powerful and versatile strategy for the de novo construction of chiral C2-functionalized morpholines involves the organocatalytic α-functionalization of an aldehyde, followed by a subsequent reductive amination and cyclization cascade.[5][6][7] This approach is particularly attractive as it avoids reliance on the often-limited chiral pool and allows for access to either enantiomer of the target morpholine by simply selecting the appropriate enantiomer of the organocatalyst.[6]

The causality behind this strategy lies in the ability of chiral secondary amine catalysts, such as proline derivatives, to form a transient chiral enamine with an achiral aldehyde. This enamine then undergoes a highly enantioselective α-chlorination. The resulting α-chloroaldehyde, which is prone to epimerization, is immediately subjected to a reductive amination with an appropriate amino alcohol. The final step involves a base-induced intramolecular cyclization to furnish the desired C2-functionalized morpholine.

A key challenge in this methodology was initially the variable enantiomeric excess (% ee) due to the instability of the α-chloroaldehyde intermediate.[5] However, optimized five-step procedures have been developed to mitigate this issue, leading to consistently high enantioselectivities and good overall yields.[5]

Caption: Organocatalytic synthesis of C2-functionalized morpholines.

This protocol is a representative example based on established methodologies.[5][6]

-

Asymmetric α-Chlorination: To a solution of the starting aldehyde (1.0 equiv) and the chiral organocatalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 equiv) in a suitable solvent (e.g., CHCl₃) at -20 °C, add N-chlorosuccinimide (NCS, 1.2 equiv). Stir the reaction mixture for the appropriate time until complete conversion of the aldehyde is observed by TLC.

-

Reductive Amination: In a separate flask, dissolve the amino alcohol (1.5 equiv) in a suitable solvent (e.g., 1,2-dichloroethane). To this solution, add the crude α-chloroaldehyde solution from the previous step. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise and stir the reaction at room temperature until the imine intermediate is consumed.

-

Cyclization: Cool the reaction mixture to 0 °C and add a suitable base (e.g., K₂CO₃, 3.0 equiv). Allow the reaction to warm to room temperature and stir until cyclization is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched C2-functionalized morpholine.

Asymmetric Hydrogenation of Dehydromorpholines

An alternative and highly efficient strategy for accessing C2-substituted chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[8][9][10][11][12] This "after cyclization" approach is atom-economical and often proceeds with excellent enantioselectivity and quantitative yields.[8][9][11] The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.

The key to achieving high enantioselectivity in this transformation is the use of bisphosphine ligands with a large bite angle, such as SKP.[8][10][11] These ligands create a well-defined chiral environment around the rhodium center, which effectively discriminates between the two prochiral faces of the enamine substrate during the hydrogenation process. A significant challenge in this area has been the low reactivity of the electron-rich dehydromorpholine substrates.[8][12] This is often overcome by introducing an N-acyl directing group, which activates the enamine system towards hydrogenation.

Caption: Asymmetric hydrogenation of a dehydromorpholine.

The following is a general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.[11]

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.05 mol%) in an anhydrous, degassed solvent (e.g., dichloromethane). Stir the solution at room temperature for 30 minutes.

-

Hydrogenation: Add the 2-substituted dehydromorpholine substrate (1.0 equiv) to the catalyst solution.

-

Reaction Execution: Pressurize the Schlenk tube with hydrogen gas (typically 10-50 atm) and stir the reaction at room temperature for 12-24 hours.

-

Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the residue by column chromatography to obtain the chiral 2-substituted morpholine. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary: Comparison of Key Methodologies

| Methodology | Catalyst/Reagent | Substrate | Typical % ee | Typical Yield | Reference |

| Organocatalysis | Chiral Proline Derivative | Aldehyde + Amino Alcohol | 75-98% | 35-60% (overall) | [5] |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / SKP Ligand | Dehydromorpholine | up to 99% | Quantitative | [8][11] |

Conclusion and Future Outlook

The enantioselective synthesis of C2-functionalized morpholines has witnessed significant advancements, with organocatalysis and asymmetric hydrogenation emerging as particularly powerful and practical strategies. These methods provide access to a wide array of chiral morpholine building blocks with high enantiopurity, thereby empowering medicinal chemists to explore the chemical space around this privileged scaffold more effectively. Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalytic systems, and applying these methodologies to the synthesis of complex, biologically active molecules. The continued innovation in this field will undoubtedly accelerate the discovery and development of new therapeutics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

(S)-2-Benzylmorpholine and its role as a chiral auxiliary

An In-Depth Technical Guide to (S)-2-Benzylmorpholine as a Chiral Auxiliary for Asymmetric Synthesis

Foreword: The Pursuit of Chirality

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Nature itself is the ultimate chiral architect, assembling complex, enantiomerically pure molecules with absolute precision. The synthetic chemist's goal is to emulate this precision in the laboratory. Chiral auxiliaries represent a powerful and reliable strategy in this pursuit, acting as temporary "chiral guides" to steer a reaction towards a single stereochemical outcome.[1] This guide delves into the synthesis, mechanism, and application of this compound, a structurally robust and promising chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks.

Introduction to this compound: A Scaffold for Stereocontrol

This compound is a chiral heterocyclic compound belonging to the morpholine family of molecules, which are integral components in many pharmaceuticals.[2] Its utility as a chiral auxiliary stems from a combination of key structural features:

-

A Pre-defined Stereocenter: The (S)-configuration at the C2 position serves as the foundational chiral element.

-

Steric Directing Group: The benzyl group at C2 is a bulky substituent that effectively shields one face of a reactive intermediate derived from the auxiliary.

-

A Lewis Basic Scaffold: The nitrogen and oxygen atoms of the morpholine ring can chelate to metal ions (e.g., Li⁺, B³⁺), creating a rigid, planar, and predictable conformation in the transition state. This rigidity is paramount for high-fidelity transfer of chirality.

-

Crystalline Nature: Morpholine derivatives are often highly crystalline, which can facilitate the purification of diastereomeric intermediates by simple recrystallization, enabling access to exceptionally high levels of stereochemical purity.

These features position this compound as an analogue to the highly successful Evans oxazolidinone and Oppolzer camphorsultam auxiliaries, offering a unique and potentially advantageous scaffold for asymmetric transformations.[3][4]

Synthesis of the Chiral Auxiliary: Accessing this compound

A robust and scalable synthesis is essential for any practical chiral auxiliary. While several routes exist, including classical resolution[5] and modern organocatalytic methods[6], a practical approach involves the cyclization of N-benzylethanolamine followed by classical resolution, which is well-suited for producing high-purity material.[7]

Experimental Protocol: Synthesis and Resolution of 2-Benzylmorpholine

This protocol is adapted from established industrial processes for related morpholine structures.[7]

Step 1: Synthesis of Racemic 4-Benzyl-2-cyanomorpholine

-

To a cooled (0 °C) solution of N-benzylethanolamine (1.0 eq) in THF, add 2-chloroacrylonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the mixture again to 0 °C and add potassium tert-butoxide (2.0 M in THF, 1.5 eq) dropwise to effect ring closure.

-

Stir at room temperature for 4 hours, then quench the reaction with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 4-benzyl-2-cyanomorpholine.

Step 2: Hydrolysis to Racemic 4-Benzylmorpholine-2-carboxylic Acid

-

Reflux the crude nitrile from Step 1 in 6 N HCl for 12 hours.

-

Upon cooling, the hydrochloride salt of the carboxylic acid will precipitate.

-

Filter the solid, wash with cold acetone, and dry to obtain the product.

Step 3: Resolution via Diastereomeric Salt Formation

-

Dissolve the racemic carboxylic acid hydrochloride in methanol and neutralize with a suitable base (e.g., NaOH) to obtain the free acid.

-

In a separate flask, dissolve a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine (0.5 eq), in methanol.

-

Slowly add the amine solution to the carboxylic acid solution.

-

Allow the mixture to stand at room temperature for 24 hours to allow the less soluble diastereomeric salt to crystallize.

-